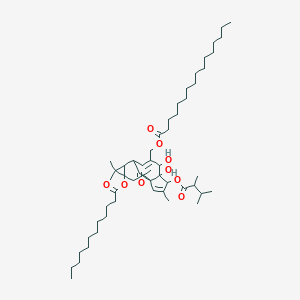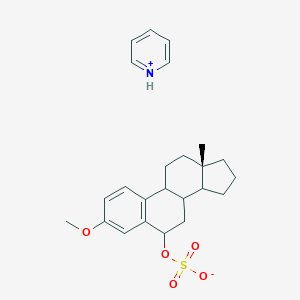![molecular formula C15H11Cl2F2NO3 B237979 2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as Diflufenican, is a herbicide that is widely used in agricultural practices to control weeds. It belongs to the family of acetanilide herbicides and is known for its broad-spectrum activity against a wide range of weeds. In recent years, there has been a lot of research done on diflufenican, which has led to the discovery of its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of diflufenican involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. The inhibition of PPO leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been found to have several biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, which leads to the disruption of photosynthesis and ultimately the death of the plant. This compound also affects the membrane integrity of the plant cells, which leads to the leakage of cellular contents and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a potent herbicide that can be used at low concentrations, which makes it cost-effective. This compound also has a broad-spectrum activity, which makes it useful for studying the effects of herbicides on a wide range of plant species. However, diflufenican has some limitations, such as its potential impact on soil and water quality. It is also important to note that diflufenican should be handled with care, as it is toxic to humans and animals.
Direcciones Futuras
There are several future directions for research on diflufenican. One potential area of research is the development of new herbicides based on the structure of diflufenican. Another potential area of research is the development of new methods for the synthesis of diflufenican, which could lead to more cost-effective production. Additionally, further research is needed to better understand the impact of diflufenican on soil and water quality, as well as its potential impact on human and animal health. Finally, more research is needed to explore the potential medical applications of diflufenican, such as its anti-inflammatory and analgesic properties.
Métodos De Síntesis
The synthesis of diflufenican involves the reaction between 2,4-dichlorophenoxyacetic acid and 2-difluoromethoxyaniline in the presence of a catalyst. The reaction leads to the formation of diflufenican, which is then purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been extensively studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, diflufenican is used as a pre-emergence herbicide to control weeds in crops such as wheat, barley, and oilseed rape. In medicine, diflufenican has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases. In environmental science, diflufenican has been studied for its potential impact on soil and water quality.
Propiedades
Fórmula molecular |
C15H11Cl2F2NO3 |
|---|---|
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H11Cl2F2NO3/c16-9-5-6-12(10(17)7-9)22-8-14(21)20-11-3-1-2-4-13(11)23-15(18)19/h1-7,15H,8H2,(H,20,21) |
Clave InChI |
CIRTZEHWMOYSGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(F)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)


![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)



